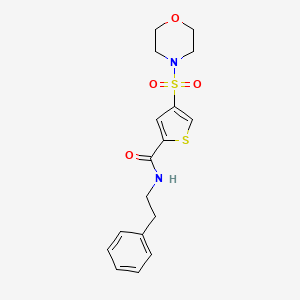
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide, also known as Motesanib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It has shown potential in treating various types of cancer, including lung, thyroid, and breast cancer.
Mécanisme D'action
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide exerts its anti-tumor effects by inhibiting the activity of multiple receptor tyrosine kinases. By blocking the signaling pathways that promote tumor angiogenesis and growth, this compound can prevent the formation of new blood vessels and slow down tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor angiogenesis. Additionally, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide is its broad-spectrum activity against multiple receptor tyrosine kinases. This makes it a promising candidate for treating various types of cancer. However, this compound has also been shown to have some limitations in lab experiments, such as low solubility and poor bioavailability.
Orientations Futures
There are several future directions for 4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide research. One potential area of focus is identifying biomarkers that can predict response to this compound treatment. Another area of interest is exploring the use of this compound in combination with other targeted therapies or immunotherapies. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in treating different types of cancer.
In conclusion, this compound is a promising small molecule inhibitor that targets multiple receptor tyrosine kinases and has shown potential in treating various types of cancer. Its mechanism of action involves blocking the signaling pathways that promote tumor angiogenesis and growth. While this compound has some limitations in lab experiments, there are several future directions for research that could further enhance its therapeutic potential.
Applications De Recherche Scientifique
4-(4-morpholinylsulfonyl)-N-(2-phenylethyl)-2-thiophenecarboxamide has been extensively studied for its potential in treating various types of cancer. It has been shown to inhibit multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors play a critical role in tumor angiogenesis and growth, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(2-phenylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-17(18-7-6-14-4-2-1-3-5-14)16-12-15(13-24-16)25(21,22)19-8-10-23-11-9-19/h1-5,12-13H,6-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXCISNKUGYRFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



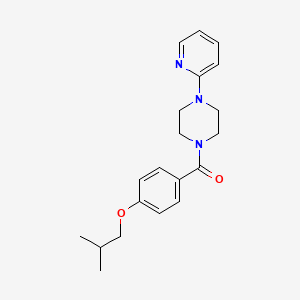

![N-(4-acetylphenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4402172.png)
![2-[3-(acetylamino)phenoxy]-N-(3-chlorophenyl)acetamide](/img/structure/B4402177.png)
![3-(allyloxy)-N-[2-(butyrylamino)phenyl]benzamide](/img/structure/B4402181.png)
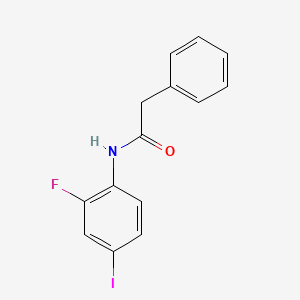
![1-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4402190.png)
![N-methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B4402196.png)
![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,6-difluorobenzamide](/img/structure/B4402198.png)
![5-chloro-2-[3-(dimethylamino)propoxy]benzaldehyde hydrochloride](/img/structure/B4402205.png)
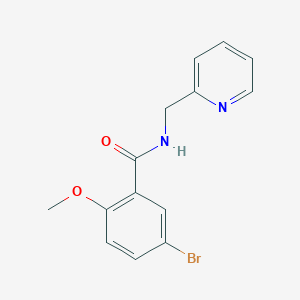
![4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4402226.png)
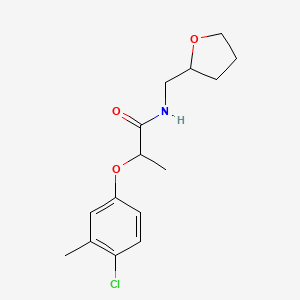
![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4402257.png)